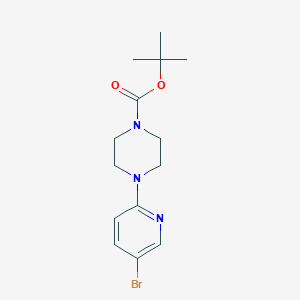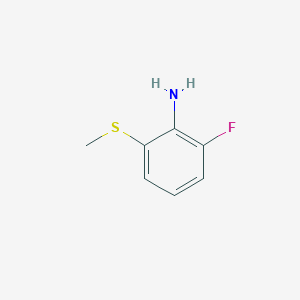
2-Fluoro-6-(methylsulfanyl)aniline
概述
描述
2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied.
作用机制
The mechanism of action of 2-Fluoro-6-(methylsulfanyl)aniline is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that results in the death of cancer cells.
生化和生理效应
2-Fluoro-6-(methylsulfanyl)aniline has been shown to have biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis in cancer cells, resulting in the death of cancer cells. This compound has also been shown to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer.
实验室实验的优点和局限性
One of the advantages of using 2-Fluoro-6-(methylsulfanyl)aniline in lab experiments is its cost-effectiveness. The synthesis method of this compound is relatively simple, making it a cost-effective method for large-scale production. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on cells, making it challenging to use in certain experiments.
未来方向
There are several future directions for the study of 2-Fluoro-6-(methylsulfanyl)aniline. One of the future directions is to study its potential as a drug candidate for various types of cancer. This compound has been shown to have anti-cancer properties, and further studies could lead to the development of new cancer treatments. Another future direction is to study the mechanism of action of this compound further. Understanding the mechanism of action could lead to the development of more effective cancer treatments. Finally, future studies could focus on optimizing the synthesis method of this compound to increase yields and reduce costs.
In conclusion, 2-Fluoro-6-(methylsulfanyl)aniline is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Further studies could lead to the development of new cancer treatments and a better understanding of the mechanism of action.
科学研究应用
2-Fluoro-6-(methylsulfanyl)aniline has been studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
属性
CAS 编号 |
144851-60-5 |
|---|---|
产品名称 |
2-Fluoro-6-(methylsulfanyl)aniline |
分子式 |
C7H8FNS |
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-fluoro-6-methylsulfanylaniline |
InChI |
InChI=1S/C7H8FNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |
InChI 键 |
RSYJRZBBTNYMNJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1N)F |
规范 SMILES |
CSC1=CC=CC(=C1N)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

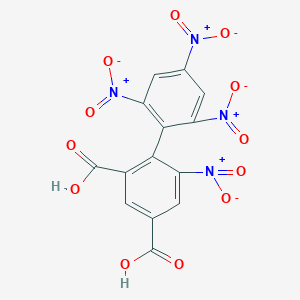
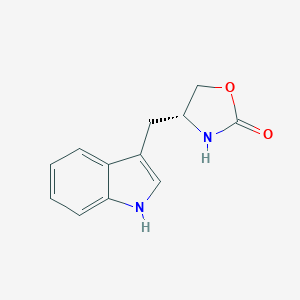
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B114335.png)
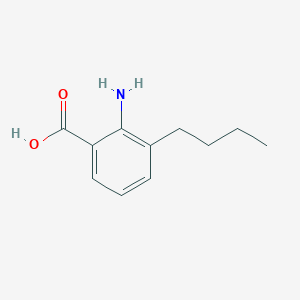
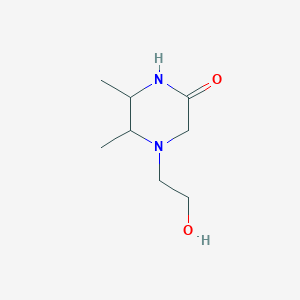
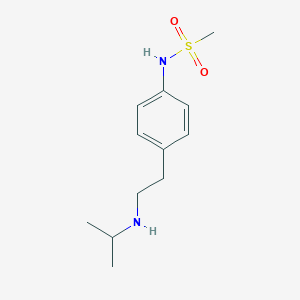
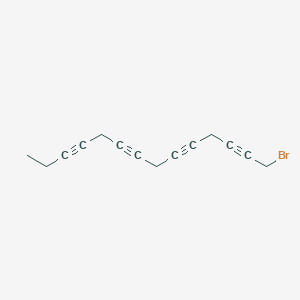
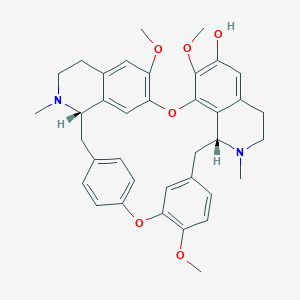
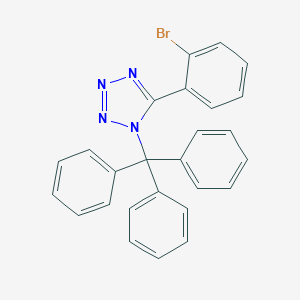
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
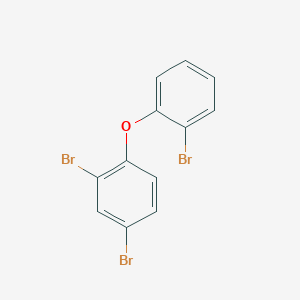
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
